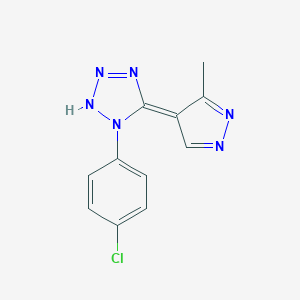
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole, also known as CCT196969, is a small molecule compound that has been studied for its potential use in cancer treatment. This tetrazole derivative has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for further research.
Mecanismo De Acción
The exact mechanism of action of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to act through the inhibition of the protein kinase CK2. This protein kinase is involved in many cellular processes, including cell growth and proliferation, and is often overexpressed in cancer cells. By inhibiting CK2, this compound may be able to slow or stop the growth of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not affect normal cells in the same way that it affects cancer cells. This is a desirable characteristic in cancer treatment, as many current treatments have significant side effects due to their toxicity to normal cells. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without affecting normal cells. This can be beneficial in determining the compound's efficacy in inhibiting cancer cell growth. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are many potential future directions for research on (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole. One area of interest is in combination therapy, where this compound is used in conjunction with other cancer treatments to enhance their effectiveness. Another potential direction is in the development of analogs or derivatives of this compound that may have improved efficacy or toxicity profiles. Finally, further research is needed to fully understand the mechanism of action of this compound and how it can be optimized for use in cancer treatment.
Métodos De Síntesis
The synthesis of (5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-chlorobenzaldehyde with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the corresponding chalcone intermediate. This intermediate is then reacted with sodium azide in the presence of copper sulfate to yield the tetrazole derivative, this compound.
Aplicaciones Científicas De Investigación
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome in cancer treatment.
Propiedades
Fórmula molecular |
C11H9ClN6 |
|---|---|
Peso molecular |
260.68 g/mol |
Nombre IUPAC |
(5Z)-1-(4-chlorophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9ClN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
Clave InChI |
QDAMOULAUGDXNW-ZHACJKMWSA-N |
SMILES isomérico |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Cl |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)



![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)
![(3,5-Dimethoxy-phenyl)-[4-(1H-indol-3-ylmethyl)-piperazin-1-yl]-methanone](/img/structure/B258141.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B258142.png)




